HIV-1 インヒビター 18A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 Inhibitor 18A is a specific inhibitor of the entry of a wide range of HIV-1 isolates.
科学的研究の応用
HIV 融合および侵入阻害
HIV-1 インヒビター 18A は、広スペクトルウイルス融合およびウイルス侵入阻害剤です {svg_1}. HIV 侵入には、HIV 表面糖タンパク質 gp120 が CD4 受容体に結合することから始まり、gp120 のコンフォメーション変化によって、宿主細胞上のコ受容体 C-C ケモカイン受容体 (CCR5) に結合する第 2 の認識部位が露出されるなど、いくつかの段階が順番に必要となります {svg_2}. This compound は、CD4 や CCR5 の結合を阻害するのではなく、侵入に必要なエンベロープ糖タンパク質の移行を阻害することで、宿主細胞との融合を阻止します {svg_3}.
抗レトロウイルス療法
この化合物は、組み合わせて抗レトロウイルス療法 (cART) で使用される可能性があります. cART の驚異的な進歩により、HIV-1 感染は致死的な病気から管理可能な慢性疾患へと変化しました {svg_4}. しかし、潜伏性貯蔵庫の存在、HIV-1 の多面的な性質、薬剤耐性、深刻な標的外作用、コンプライアンスの悪さ、高額な費用により、ウイルスのライフサイクルの異なる段階を標的にする現在の cART の有効性は制限されています {svg_5}. そのため、現在の治療法の限界を克服するだけでなく、同時に体の健康を守る新しい治療法の発見に対する未充足なニーズがあります {svg_6}.
HIV-1 根絶
「ロックインとアポトーシス」と呼ばれる潜在的な戦略は、ウイルスのライフサイクルの芽生え段階を標的にし、HIV-1 貯蔵庫の排除、そして最終的には完全な根絶のために、HIV-1 感染細胞のアポトーシスに対する感受性を高めます {svg_7}. これは、this compound の潜在的な用途になる可能性があります.
創薬
この化合物は、より強力な、良好な薬物動態プロファイルを持つ、安全性に関する問題が改善された抗 HIV-1 化合物の設計および開発における参照として使用できます {svg_8}.
作用機序
- Additionally, IN interacts with the cellular protein LEDGF/p75, which tethers the preintegration complex (PIC) to specific sites on chromatin during integration .
- IN is essential for proper virion maturation, as it interacts with the viral RNA genome to ensure encapsulation of ribonucleoprotein complexes within the protective capsid core .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
生物活性
Compound 18A has garnered attention in recent research for its diverse biological activities, particularly in cancer treatment and metabolic regulation. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy in specific conditions, and potential therapeutic applications.
1.1 Inhibition of Cancer Cell Growth
Recent studies have demonstrated that 18A acts as a potent inhibitor of histone deacetylases (HDAC) and CDC25 phosphatase, which are critical regulators in cell cycle progression and apoptosis. Specifically, 18A exhibited similar HDAC inhibitory activity to MS-275 and significantly suppressed CDC25 activity in vitro. This dual inhibition leads to the dephosphorylation of CDK1 and triggers DNA damage, ultimately inducing apoptosis in triple-negative breast cancer (TNBC) cells while sparing non-malignant cells .
1.2 Modulation of Thermogenesis
18A also plays a significant role in metabolic regulation, particularly in promoting thermogenesis. It enhances the expression of uncoupling protein 1 (UCP1) via the AMPK-PGC-1α signaling pathway, which is crucial for energy expenditure in brown adipose tissue. Studies indicate that 18A treatment results in increased mitochondrial respiration and thermogenic gene expression, contributing to weight management and improved insulin sensitivity .
2. Efficacy in Preclinical Models
2.1 Anticancer Activity
In preclinical models, 18A demonstrated substantial cytotoxicity against TNBC cells, outperforming other tested compounds. The compound was shown to hinder cell cycle progression during the S and G2/M phases, leading to significant reductions in tumor growth in vivo .
2.2 Obesity and Metabolic Disorders
In obesity models, 18A administration prevented high-fat diet-induced weight gain and improved metabolic profiles by enhancing insulin sensitivity. Histological analyses revealed increased UCP1 expression and density of adipose tissue following treatment with 18A, suggesting its potential as a therapeutic agent for obesity-related conditions .
3. Comparative Biological Activity
The following table summarizes the biological activities of compound 18A compared to other related compounds:
Compound | Activity | Mechanism | Target Cells |
---|---|---|---|
18A | HDAC/CDC25 inhibition | Induces apoptosis; cell cycle arrest | TNBC cells |
Thermogenesis promotion | Activates UCP1 via AMPK-PGC-1α pathway | Brown adipocytes | |
MS-275 | HDAC inhibition | Similar mechanism but less selective | Various cancer types |
Other Compounds | Variable antibacterial activity | Mechanisms differ; often less effective than 18A | Bacterial cells |
4. Case Studies and Research Findings
4.1 Case Study on Cancer Treatment
In a study published in Apoptosis, researchers found that treatment with 18A led to a significant reduction in tumor size in TNBC models, with marked apoptosis observed through histological staining techniques . This underscores the compound's potential as a targeted therapy.
4.2 Research on Metabolic Effects
Another study highlighted the effectiveness of 18A in preventing obesity-related metabolic disorders by demonstrating its ability to enhance thermogenic activity in adipose tissues. Mice treated with 18A showed improved metabolic rates and reduced fat accumulation compared to control groups .
5. Conclusion
The compound 18A exhibits promising biological activities with significant implications for cancer therapy and metabolic health. Its dual action as an HDAC/CDC25 inhibitor and a thermogenic agent positions it as a valuable candidate for further preclinical development and potential clinical applications.
特性
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methylideneamino]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c20-10-6-4-9(5-7-10)8-15-17-14(21)16-11-2-1-3-12-13(11)19-22-18-12/h1-8,20H,(H2,16,17,21)/b15-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTYYEYYXURINZ-OVCLIPMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)NN=CC3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)N/N=C/C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。